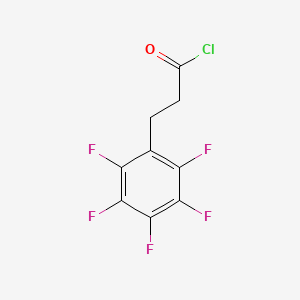

3-(Pentafluorophenyl)propionyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,3,4,5,6-pentafluorophenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF5O/c10-4(16)2-1-3-5(11)7(13)9(15)8(14)6(3)12/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREZSROHRNKDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)Cl)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663075 | |

| Record name | 3-(Pentafluorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2063-40-3 | |

| Record name | 3-(Pentafluorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Acyl Chloride

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(Pentafluorophenyl)propionyl Chloride

This guide provides a comprehensive technical overview of this compound, a highly reactive acyl chloride of significant interest to researchers in medicinal chemistry, materials science, and drug development. We will delve into its core chemical properties, synthesis, reactivity, and key applications, offering field-proven insights into its handling and utility as a versatile chemical intermediate.

This compound is a bifunctional organic compound featuring a highly electrophilic acyl chloride group and an electron-deficient pentafluorophenyl ring. This unique combination of reactive moieties makes it a valuable building block for introducing the 3-(pentafluorophenyl)propyl group into a wide array of molecules. The acyl chloride provides a direct handle for acylation reactions, while the pentafluorophenyl group serves two primary purposes: it significantly enhances the reactivity of the acyl chloride through strong inductive electron withdrawal, and it provides a stable, lipophilic, and synthetically versatile aromatic tag. This group is a precursor to pentafluorophenyl (PFP) active esters, which are renowned for their high efficiency and low racemization rates in amide bond formation, particularly in peptide synthesis.[1]

Physicochemical and Spectroscopic Profile

Precise experimental physical data for this compound is not extensively documented in readily available literature. The data presented below combines verified identifiers with predicted values from established chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2063-40-3 | [2][3] |

| Molecular Formula | C₉H₄ClF₅O | [2][4] |

| Molecular Weight | 258.57 g/mol | [2][4] |

| Boiling Point | 228.7 ± 40.0 °C (Predicted) | [3] |

| Density | 1.536 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | Colorless to pale yellow liquid (Expected) | [5] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be reliably predicted based on the well-understood behavior of its constituent functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by a very strong, sharp absorption band in the range of 1780-1815 cm⁻¹ , characteristic of the C=O stretching vibration in an acyl chloride.[6] Additional strong bands corresponding to C-F and C-C stretching of the pentafluorophenyl ring would appear in the fingerprint region (typically 1520-1480 cm⁻¹ and below).[7]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum is anticipated to be simple, showing two signals corresponding to the diastereotopic methylene protons of the propionyl chain. These would appear as two triplets, integrating to 2H each.

-

-CH₂-COCl : This methylene group, being adjacent to the highly electron-withdrawing carbonyl group, would be significantly deshielded, likely appearing around δ 3.0-3.3 ppm .

-

Ar-CH₂- : This methylene group, adjacent to the pentafluorophenyl ring, would also be deshielded, expected in the region of δ 2.8-3.1 ppm .

-

-

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum would show signals for the carbonyl carbon, the two methylene carbons, and the carbons of the aromatic ring.

-

-C(O)Cl : The carbonyl carbon is the most deshielded, expected around δ 170-174 ppm .[8][9]

-

Aromatic Carbons : The six carbons of the pentafluorophenyl ring would appear in the aromatic region (δ ~110-150 ppm). Due to strong one-bond and two-bond C-F coupling, these signals would appear as complex multiplets (doublets or triplets of doublets). Carbons directly bonded to fluorine will show very large coupling constants (¹JCF ≈ 240-260 Hz).[10]

-

Methylene Carbons : The -CH₂-COCl and Ar-CH₂- carbons would appear in the upfield region, typically between δ 30-45 ppm .

-

-

¹⁹F NMR Spectroscopy : This is the most definitive technique for characterizing the pentafluorophenyl group. The spectrum is expected to show three distinct signals, corresponding to the ortho-, meta-, and para-fluorines, with an integration ratio of 2:2:1.

Synthesis and Handling

Synthesis from 3-(Pentafluorophenyl)propanoic Acid

The most direct and common method for preparing this compound is the chlorination of the corresponding carboxylic acid. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[13]

Experimental Protocol: Synthesis of this compound

-

Warning : This reaction should be performed in a well-ventilated fume hood by trained personnel. Thionyl chloride is corrosive and toxic.

-

Setup : Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is thoroughly dried.

-

Reagents : To the flask, add 3-(pentafluorophenyl)propanoic acid (1.0 eq). Under a nitrogen or argon atmosphere, add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

-

Reaction : The mixture is then gently heated to reflux (the boiling point of thionyl chloride is 76 °C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup : After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure.

Caption: Synthesis of this compound.

Safety, Handling, and Storage

As a highly reactive acyl chloride, this compound must be handled with care.

-

Hazards : It is expected to be corrosive , causing severe skin burns and eye damage. It is a lachrymator (causes tearing). Critically, it reacts violently with water and other protic solvents (e.g., alcohols, amines) to release hydrogen chloride gas.[5]

-

Handling : Always handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a face shield.[14]

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and oxidizing agents.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the electrophilic carbonyl carbon, which is rendered highly susceptible to nucleophilic attack. The strong electron-withdrawing nature of both the adjacent chlorine atom and the pentafluorophenyl group enhances this electrophilicity compared to non-fluorinated analogues.

Nucleophilic Acyl Substitution

This is the cornerstone of its utility. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion, an excellent leaving group.

Caption: General workflow for nucleophilic acyl substitution.

-

Hydrolysis : Reacts rapidly and exothermically with water to form 3-(pentafluorophenyl)propanoic acid and hydrochloric acid. This reactivity underscores the need for anhydrous reaction conditions.

-

Esterification : The reaction with alcohols produces the corresponding esters. This is particularly important as it is the gateway to forming pentafluorophenyl (PFP) active esters, which are highly valued in bioconjugation and peptide synthesis.

-

Amidation : It reacts readily with primary and secondary amines to form stable amide bonds. A non-nucleophilic base (e.g., triethylamine or pyridine) is typically added to scavenge the HCl byproduct.

Representative Protocol: Amide Synthesis

-

Setup : Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere.

-

Addition : Cool the solution in an ice bath (0 °C). Add a solution of this compound (1.05 eq) in the same solvent dropwise with stirring.

-

Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Workup : Upon completion, the reaction mixture is typically washed with dilute aqueous acid (to remove excess base), followed by aqueous bicarbonate solution, and finally brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 3-(pentafluorophenyl)propionyl group onto an aromatic ring. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction forms an acylium ion intermediate, which then undergoes electrophilic aromatic substitution. Unlike Friedel-Crafts alkylations, acylations do not suffer from carbocation rearrangements.[15]

Applications in Bioconjugation

While the acyl chloride itself is generally too reactive for direct use in aqueous bioconjugation, it is a key precursor to more stable yet highly reactive PFP esters. These esters react efficiently with nucleophilic side chains of amino acids, such as the ε-amino group of lysine, to form stable amide bonds.[1] The pentafluorophenyl group is an excellent leaving group, facilitating rapid and high-yield conjugations under mild conditions, a critical requirement for modifying sensitive biomolecules like peptides and proteins.[1]

Conclusion

This compound is a potent and versatile reagent for synthetic chemists. Its heightened reactivity, driven by the pentafluorophenyl group, makes it an efficient acylating agent. Its primary value lies in its ability to readily form amides, esters (notably PFP active esters), and to participate in C-C bond-forming reactions like Friedel-Crafts acylation. A thorough understanding of its chemical properties, particularly its moisture sensitivity and corrosivity, is paramount for its safe and effective use in the laboratory. This compound will continue to be a valuable tool for researchers aiming to construct complex molecules with tailored properties for applications in drug discovery and materials science.

References

- BenchChem. (n.d.). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Propionyl Chloride.

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)propionyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

National Institutes of Health. (2021, December 2). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of the synthesis of pentafluorophenyl ester of... Retrieved from [Link]

-

Reddit. (2013, April 15). 13C NMR of pentafluorophenyl group. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of propionyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Perfluoropropionyl chloride. Retrieved from [Link]

-

ResearchGate. (2018, March 30). How can I synthesis propionyl phloride? Retrieved from [Link]

- Google Patents. (n.d.). EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride.

-

ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1. 1 H-NMR spectrum of pentafluorophenyl acrylate in CDCl3. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-chloropropane. Retrieved from [Link]

-

ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyclopentylpropionyl chloride. Retrieved from [Link]

-

ResearchGate. (2017, February 17). What protocole experiment to make esterification of tartaric acid with ethanol? Retrieved from [Link]

-

PubChem. (n.d.). Propionyl chloride. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

Scribd. (n.d.). Esterification of Ethanol and Ethanoic Acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pentafluorobenzoyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Three novel anions based on pentafluorophenyl amine combined with two new synthetic strategies for the synthesis of highly lipophilic ionic liquids. Chemical Communications, (21), 2914-2916. [Link]

-

ResearchGate. (n.d.). Synthesis of new amide compounds from p-chloro aniline. Retrieved from [Link]

-

ChemRxiv. (2022, June 8). Identification of Styryl Sulfonyl Fluoride (SSF) as An Efficient, Robust and Irreversible Cysteine-specific Protein Bioconjugation Reagent. Retrieved from [Link]

Sources

- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 2063-40-3 [amp.chemicalbook.com]

- 3. This compound | 2063-40-3 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 6. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pentafluorobenzoyl chloride [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Propionyl chloride(79-03-8) 13C NMR [m.chemicalbook.com]

- 10. reddit.com [reddit.com]

- 11. azom.com [azom.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Amino-N-phenylbenzamide: A Versatile Scaffold in Medicinal Chemistry

Disclaimer: The information provided in this guide is intended for research, scientific, and drug development professionals. The CAS number 2063-40-3 provided in the initial query corresponds to 3-(Pentafluorophenyl)propionyl chloride. However, based on the context of properties and uses relevant to drug development, this guide focuses on the extensively researched compound 2-Amino-N-phenylbenzamide (also known as 2-Aminobenzanilide), which is a key structure in various therapeutic areas.

Introduction

2-Amino-N-phenylbenzamide is a stable, neutral compound that serves as a fundamental building block and a versatile pharmacophore in the landscape of drug discovery and development.[1] Its unique structural features, comprising an anthranilamide core, render it a valuable starting material for the synthesis of a diverse array of heterocyclic compounds and derivatives with significant biological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and multifaceted applications of 2-amino-N-phenylbenzamide and its derivatives, with a particular focus on their therapeutic potential and mechanisms of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. The key properties of 2-Amino-N-phenylbenzamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4424-17-3 | [2][3] |

| Molecular Formula | C13H12N2O | [2][4] |

| Molecular Weight | 212.25 g/mol | [2][4] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 131-135 °C | [2] |

| Purity | >95.0% (HPLC) | [2] |

| Synonyms | 2-Aminobenzanilide, Anthranilanilide | [1][2] |

Synthesis and Characterization

The synthesis of 2-amino-N-phenylbenzamide and its substituted derivatives is often achieved through the reaction of isatoic anhydride (or its derivatives) with an appropriate aniline.[5][6] This reaction can be performed under conventional heating or using microwave-assisted methodologies for improved efficiency.[6]

General Synthesis Scheme:

Caption: General synthesis of 2-Amino-N-phenylbenzamide derivatives.

The characterization of the synthesized compounds is typically performed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the molecular structure.[4]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[4]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4]

Applications in Drug Discovery and Research

The 2-amino-N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.

Antimicrobial and Antimycobacterial Activity

A significant area of investigation for 2-amino-N-phenylbenzamide derivatives has been their potential as antimicrobial and antimycobacterial agents.[5][7] Studies have shown that certain substituted 2-amino-N-phenylbenzamides demonstrate notable activity against Mycobacterium tuberculosis and other atypical mycobacterial strains.[5][7] For instance, the introduction of a chloro substituent at the 5-position of the benzamide ring has been found to enhance antimycobacterial activity.[5]

Antifungal Properties

Derivatives of 2-amino-N-phenylbenzamide have also been evaluated for their antifungal properties.[5][6] Some compounds have shown moderate activity against fungal strains such as Trichophyton mentagrophytes.[5] Compound 5 in a synthesized series of 2-aminobenzamide derivatives demonstrated excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole.[6]

Anticancer Potential: Dual Inhibition of COX-2 and Topoisomerase I

The 2-(Phenylamino)benzamide scaffold has emerged as a promising pharmacophore in oncology.[8] A notable class of its derivatives acts as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[8] This dual-action mechanism offers a synergistic approach to cancer therapy by concurrently targeting inflammation, which is often upregulated in tumors, and DNA replication in cancer cells.[8]

Mechanism of Action in Cancer:

The anticancer effects are mediated through a multi-faceted mechanism:

-

COX-2 Inhibition: Reduces the production of prostaglandins, which are key mediators of inflammation and promote tumor cell proliferation, angiogenesis, and metastasis.[8]

-

Topoisomerase I Inhibition: Leads to DNA damage and apoptosis in cancer cells by inhibiting the enzyme essential for DNA replication and repair.[8]

-

NF-κB Pathway Suppression: A key downstream effect of this dual inhibition is the suppression of the NF-κB signaling pathway, a central regulator of inflammation and cancer.[8]

Caption: Dual inhibition of COX-2 and Topoisomerase I by 2-(Phenylamino)benzamide derivatives.

Antiparasitic Activity

N-Phenylbenzamide derivatives have been investigated as potential therapeutic agents against kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis.[9][10] These compounds can act as AT-rich DNA minor groove binders.[9][10] The proposed mechanism involves the displacement of essential High Mobility Group (HMG)-box-containing proteins from their DNA binding sites in the kinetoplast DNA (kDNA) of the parasite, leading to kDNA disruption and parasite death.[9][10]

Other Applications

The 2-amino-N-phenylbenzamide core is also a precursor for the synthesis of other heterocyclic systems with diverse biological activities, such as 3-phenyl-1,2,3-benzotriazin-4(3H)-ones and quinazoline derivatives.[5][11] Additionally, 2-aminobenzamide, a related compound, is utilized as a fluorescent tag in glycan analysis.[1]

Experimental Protocol: In Vitro Antimycobacterial Activity Assay

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-amino-N-phenylbenzamide derivatives against mycobacterial strains, based on methodologies described in the literature.[5]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a mycobacterium.

Materials:

-

Test compounds (2-amino-N-phenylbenzamide derivatives)

-

Mycobacterial strains (e.g., M. tuberculosis, M. kansasii)

-

Appropriate culture medium (e.g., Middlebrook 7H9 broth)

-

96-well microplates

-

Incubator (37 °C)

-

Spectrophotometer or visual inspection

Procedure:

-

Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the test compounds in the culture medium directly in the 96-well microplates to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the mycobacterial strain from a fresh culture, adjusted to a specific turbidity (e.g., McFarland standard).

-

Inoculation: Inoculate each well containing the diluted test compounds with the prepared mycobacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the microplates at 37 °C for a specified period (e.g., 7 to 21 days), depending on the growth rate of the mycobacterial strain.[5]

-

MIC Determination: After incubation, determine the MIC, which is the lowest concentration of the compound at which no visible growth of the mycobacteria is observed. This can be done visually or by measuring the optical density.

Safety and Handling

2-Amino-N-phenylbenzamide and its derivatives should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

Recommended Precautions:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

-

Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[12] Store under an inert atmosphere as it may be air-sensitive.[2]

Conclusion

2-Amino-N-phenylbenzamide has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the quest for novel therapeutic agents. From antimicrobial and antifungal to anticancer and antiparasitic applications, the 2-amino-N-phenylbenzamide core continues to be a fertile ground for the development of new drugs. Further exploration of its structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of more potent and selective drug candidates.

References

-

Waisser, K., Kuneš, J., Klimešová, V., Kaustová, J., & Macháček, M. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Retrieved January 20, 2026, from [Link]

-

2-Amino-N-phenylbenzamide | C13H12N2O | CID 78142 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., & Al-Qtaitat, A. I. (2022). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry - ACS Publications. (2023). ACS Publications. Retrieved January 20, 2026, from [Link]

- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.). Google Patents.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Amino-N-phenylbenzamide | 4424-17-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 4424-17-3|2-Amino-N-phenylbenzamide|BLD Pharm [bldpharm.com]

- 4. 2-Amino-N-phenylbenzamide | C13H12N2O | CID 78142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Safe Handling and Application of 3-(Pentafluorophenyl)propionyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and critical safety protocols for 3-(Pentafluorophenyl)propionyl chloride (CAS No. 2063-40-3). As a highly reactive acylating agent, its utility in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates, is significant.[1][2] However, its reactivity also necessitates stringent handling and safety procedures. This document moves beyond standard safety data sheets to explain the chemical principles that underpin these protocols, empowering scientists to work safely and effectively.

Section 1: The Chemical Rationale for Hazard - Understanding Reactivity

A thorough understanding of the molecule's structure is fundamental to appreciating its hazards and its utility. The reactivity of this compound is dictated by two key structural features: the acyl chloride functional group and the pentafluorophenyl ring.

The Acyl Chloride Functional Group: The Engine of Reactivity

The propionyl chloride moiety is the primary driver of the compound's hazardous characteristics. As with all acyl chlorides, the carbonyl carbon is highly electrophilic due to the inductive effects of both the oxygen and chlorine atoms. This makes it extremely susceptible to nucleophilic attack.[3]

Its most critical reaction from a safety perspective is its violent, exothermic hydrolysis.[3][4] When exposed to water or even ambient moisture, it rapidly decomposes to produce propionic acid and corrosive hydrogen chloride (HCl) gas.[3][4] This reaction is the root cause of its severe corrosive properties. The HCl gas produced can cause severe respiratory irritation, and direct contact with the liquid can lead to severe skin burns and eye damage.[5]

The Pentafluorophenyl (PFP) Moiety: A Tool for Controlled Reactivity

While the acyl chloride group presents handling challenges, the pentafluorophenyl (PFP) group is what makes this reagent particularly valuable in advanced chemical synthesis. The intended reaction of this compound is often with an alcohol or amine to form a pentafluorophenyl ester or an amide, respectively.

PFP esters are a class of "active esters" renowned for their high efficiency in forming amide bonds with primary and secondary amines.[6][7][8] Crucially, PFP esters are significantly less susceptible to spontaneous hydrolysis compared to other common activating agents like N-hydroxysuccinimide (NHS) esters.[6][8][9] This enhanced stability in aqueous environments is a major advantage in bioconjugation protocols, such as labeling proteins or antibodies, where reactions must often be performed in buffered solutions.[10] Therefore, understanding this dual nature—a hazardous water-reactive acyl chloride that serves as a precursor to a more water-stable active ester—is key to its proper application.

Primary Hazard Summary

| Hazard Classification | Description | Causality |

| Water-Reactive | Reacts violently with water, alcohols, and other protic solvents.[4][11] | The highly electrophilic acyl chloride group undergoes rapid nucleophilic attack by water, leading to an exothermic reaction that releases corrosive HCl gas.[3] |

| Corrosive | Causes severe skin burns, eye damage, and respiratory tract irritation. | Direct contact with tissue moisture triggers immediate hydrolysis, generating hydrochloric acid directly on the contact surface. |

| Flammable Liquid | The compound is a flammable liquid and its vapors can form explosive mixtures with air.[4] | Acyl chlorides are often volatile, and their vapors can travel to an ignition source.[4] |

| Lachrymator | Vapors are highly irritating to the eyes and can cause tearing. | The immediate reaction of vapors with the moisture in the eyes produces HCl, causing irritation. |

Section 2: Proactive Safety - Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to safety, prioritizing engineering controls and mandating comprehensive PPE, is non-negotiable.

The Primary Line of Defense: Engineering Controls

Administrative and personal protective measures should only be relied upon after engineering controls have been optimized.

-

Chemical Fume Hood: All handling of this compound, from dispensing to reaction setup and workup, must be performed inside a certified chemical fume hood with a demonstrated face velocity.[12][13]

-

Inert Atmosphere: Due to its water reactivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to maintain chemical integrity and prevent degradation.[12]

-

Emergency Equipment: An emergency eyewash station and safety shower must be located in the immediate vicinity of the work area and be tested regularly.[13]

-

Grounded Equipment: To mitigate the risk of fire from static discharge, all metal containers and equipment used for transferring the reagent must be properly grounded and bonded.[12][13][14]

Caption: Hierarchy of Controls applied to reactive reagents.

The Last Line of Defense: Mandatory PPE Protocol

A complete barrier between the researcher and the chemical is essential.[15][16]

-

Eye and Face Protection: Tightly sealed chemical safety goggles and a full-face shield are required.[12][17][18] The face shield protects against splashes that can result from the vigorous reaction with moisture.[17]

-

Hand Protection: Wear chemical-resistant gloves. Butyl rubber is often recommended for acyl chlorides, but the specific glove manufacturer's resistance chart should always be consulted.[12][17] Consider wearing double gloves.

-

Body Protection: A flame-resistant lab coat, a chemical-resistant apron, and full-length pants are mandatory.[17][19] No area of skin should be exposed.[12]

-

Foot Protection: Fully enclosed, chemical-resistant footwear is required.[17]

Section 3: Standard Operating Procedure (SOP) for Handling and Use

Preparation and Inert Atmosphere Handling

-

Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any traces of water.

-

System Assembly: Assemble the reaction apparatus under a positive pressure of inert gas (nitrogen or argon). Use septa and needles for reagent transfers where possible.

-

Solvent Preparation: Use anhydrous solvents from a suitable solvent purification system or a freshly opened bottle rated for anhydrous reactions.

Reagent Transfer and Dispensing

-

Inert Transfer: Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Cannula/Syringe Transfer: For precise additions, use a dry, inert-gas-flushed syringe or a double-tipped needle (cannula) to transfer the liquid from the sealed reagent bottle to the reaction vessel.

-

Grounding: When pouring larger quantities, ensure both the source and receiving containers are grounded to prevent static discharge.[13][14]

Reaction Quenching and Workup

-

Controlled Quenching: Never quench a reaction containing unreacted acyl chloride with water directly. Prepare a separate flask with a suitable, cooled quenching solution (e.g., a cold, dilute solution of a mild base like sodium bicarbonate, or an alcohol like isopropanol).

-

Slow Addition: Slowly add the reaction mixture to the vigorously stirred quenching solution. This ensures that the heat and gas generated can be safely managed.

-

Ventilation: Keep the quenching setup within the fume hood until all reaction is complete and no further gas evolution is observed.

Section 4: Storage and Incompatibility

Long-Term Storage Protocol

-

Location: Store in a dedicated, well-ventilated cabinet for corrosive and flammable materials.[12][18] The area should be cool, dry, and away from direct sunlight and heat sources.[12][14]

-

Container Integrity: Keep the container tightly sealed.[12] After opening, it is advisable to use a sealing tape (e.g., Parafilm) and store under an inert atmosphere.[12]

-

Best Practice: To maintain the integrity of the main supply, transfer a smaller working amount to a separate, properly labeled container for routine use. This minimizes the number of times the primary container is exposed to the atmosphere.

Chemical Incompatibility

Accidental contact with incompatible materials can lead to violent reactions. Segregate this compound from the following:[20]

| Incompatible Material Class | Hazardous Outcome of Mixing |

| Water, Alcohols, Amines | Violent, exothermic reaction releasing large amounts of corrosive HCl gas.[4][11] |

| Strong Bases (e.g., NaOH, KOH) | Violent hydrolysis and neutralization reaction, generating significant heat.[4] |

| Strong Oxidizing Agents | Risk of fire and explosion.[4][12] |

| Metals | May cause corrosion.[4] |

Section 5: Emergency Protocols - Spill and Exposure Management

Spill Response Workflow

Immediate and correct action during a spill is critical to prevent injury and escalation. This workflow is intended for small, manageable laboratory spills (<100 mL). For larger spills, evacuate the area and contact emergency services.[21]

Caption: Decision workflow for a small chemical spill.

Key Spill Control Principles:

-

NEVER use water or sodium bicarbonate on the initial spill. [4][22] The violent reaction will worsen the situation.

-

Use a dry, inert absorbent material like sand, vermiculite, or Oil-Dri.[21][22][23]

-

Work from the outside of the spill inward to prevent spreading.[24]

-

Use non-sparking tools for cleanup to avoid igniting flammable vapors.[13]

First Aid for Exposure

-

Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention.[13]

-

Skin Contact: While under a safety shower, remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[23][24] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[13][24] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Section 6: Waste Disposal

All materials contaminated with this compound, including absorbent materials from spills, empty containers, and contaminated PPE, must be treated as hazardous waste.[12]

-

Collection: Place all waste into a designated, chemically compatible, and sealable container.[12][22] Do not cap tightly if there is a risk of gas pressure buildup from slow hydrolysis.

-

Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name.[12]

-

Storage: Store the waste container in a secondary containment bin in a designated satellite accumulation area.

-

Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[25]

Conclusion

This compound is a powerful synthetic tool whose utility is directly linked to its high reactivity. This same reactivity demands a high level of respect and caution. By understanding the chemical principles behind its hazards—primarily its rapid and violent reaction with water—and by rigorously adhering to a multi-layered safety protocol of engineering controls, comprehensive PPE, and validated handling procedures, researchers can safely harness its capabilities for scientific advancement.

References

- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).

- Safety Program - Resources. Eastern Michigan University.

- 10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15).

- Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5).

- PPE for Hazardous Chemicals - Canada Safety Training.

- Pentafluorophenyl esters - Wikipedia.

- Learn How to Handle Small Hydrochloric Acid Spills Safely - North Industrial Chemicals. (2025, January 23).

- Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. (2024, August 27).

- [Chemical Engineering Knowledge]: Prepar

- Hazardous Spill Reporting and Response Procedures | Emergency Management | Austin Community College District.

- Conjugation Protocol for Amine Reactive CoraFluor™ Reagents - Bio-Techne.

- Pentafluorophenol and its deriv

- Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aromatic Substitution. (2025, June 5). Organic & Biomolecular Chemistry - RSC Publishing.

- Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer - Precise PEG.

- Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health.

- Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.

- Chemical Incompatibility with Bleach (Sodium Hypochlorite) - Research Safety.

- SAFETY DATA SHEET - Propionyl chloride. (2010, May 6). Fisher Scientific.

- Acyl chlorides stability - Sciencemadness Discussion Board. (2020, October 26).

- Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (2019, January 15).

- Chemical Incomp

- Hazardous Material Spill | Emergency Inform

- reaction between acyl chlorides and amines - addition / elimin

- Chemical Spills - Emergency Management - Florida St

- This compound | 2063-40-3 - ChemicalBook.

- Substance Incomp

- 3,3,3-Trifluoropropionyl chloride Safety D

- SAFETY DATA SHEET - Propionyl chloride. (2024, August 6). Sigma-Aldrich.

- Incompatible Chemicals - American University of Beirut.

- Bleach Incomp

- This compound 2063-40-3 wiki - Guidechem.

- MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. (2022, February 23).

- Propionyl chloride SDS, 79-03-8 Safety D

- Synthesis and Applications of 3-Cyclopentylpropionyl Chloride - ZHC Chemical Co.,Ltd. (2025, December 30).

- Method for producing 3,3,3-trifluoropropionic acid chloride - Google P

- An In-depth Technical Guide to the Hydrolysis of Propionyl Chloride - Benchchem.

- Reactions of Amines - Chemistry LibreTexts. (2025, February 24).

- Scheme of the synthesis of pentafluorophenyl ester of 3-maleimidopropanoic acid.

- Hinsberg reaction - Wikipedia.

- Propionyl Chloride: A Versatile Reagent in Organic Synthesis - Market Publishers. (2025, May 28).

- Amine Reactions - Chemistry LibreTexts. (2023, January 22).

- amines as nucleophiles - Chemguide.

- Synthesis and Application of Propionyl chloride - ChemicalBook. (2022, September 7).

- Organic Syntheses Procedure.

Sources

- 1. 3-Cyclopentylpropionyl Chloride: Synthesis, Applications & Handling Guide-ZHC Chemical Co.,Ltd. [zhcchem.com]

- 2. marketpublishers.com [marketpublishers.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nj.gov [nj.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. Pentafluorophenol and its derivatives [en.highfine.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. precisepeg.com [precisepeg.com]

- 10. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents [bio-techne.com]

- 11. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

- 12. wcu.edu [wcu.edu]

- 13. fishersci.com [fishersci.com]

- 14. chemos.de [chemos.de]

- 15. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 16. sams-solutions.com [sams-solutions.com]

- 17. oshatrainingschool.com [oshatrainingschool.com]

- 18. chemsafe.ie [chemsafe.ie]

- 19. chemicals.co.uk [chemicals.co.uk]

- 20. aub.edu.lb [aub.edu.lb]

- 21. offices.austincc.edu [offices.austincc.edu]

- 22. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]

- 23. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 24. Learn How to Handle Small Hydrochloric Acid Spills Safely [northindustrial.net]

- 25. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 3-(Pentafluorophenyl)propionyl Chloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-(Pentafluorophenyl)propionyl chloride. It is intended for researchers, scientists, and professionals in drug development who utilize this highly reactive reagent in their synthetic workflows. Given the compound's unique structural features—a highly fluorinated aromatic ring and a reactive acyl chloride moiety—understanding its behavior in various organic solvents is critical for reaction optimization, purification, and overall experimental success. This document moves beyond a simple tabulation of data to explain the underlying chemical principles governing solubility and provides actionable protocols for its empirical determination.

Introduction: The Duality of Reactivity and Fluorination

This compound is a valuable building block in organic synthesis, particularly for introducing the pentafluorophenyl group into molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to participate in various interactions. However, the compound's utility is intrinsically linked to its solubility, which is governed by a delicate interplay between two opposing structural features:

-

The Acyl Chloride Group: This functional group is highly polar and reactive. It is susceptible to nucleophilic attack, especially by protic solvents like water and alcohols, leading to rapid decomposition.[1][2][3] This reactivity severely restricts the choice of solvents.

-

The Pentafluorophenyl Group: The presence of five fluorine atoms renders this aromatic ring electron-deficient and imparts significant hydrophobicity and lipophobicity.[4] This "fluorous" character can lead to solubility behaviors that deviate from those of typical hydrocarbon-based molecules.

Therefore, selecting an appropriate solvent requires careful consideration of both the desired solubility and the preservation of the compound's chemical integrity.

Physicochemical Properties and Their Influence on Solubility

A foundational understanding of the molecule's properties is essential for predicting its solubility.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₉H₄ClF₅O | Indicates a high proportion of electronegative atoms (F, Cl, O). |

| Molecular Weight | 258.57 g/mol [5] | A moderate molecular weight, suggesting that steric hindrance is not a primary obstacle to solvation. |

| Polarity | High | The carbonyl group and the C-Cl bond create a significant dipole moment. The pentafluorophenyl ring also possesses a quadrupole moment. This suggests that polar aprotic solvents may be effective. |

| Hydrogen Bonding | Acceptor only | The carbonyl oxygen can act as a hydrogen bond acceptor, but the molecule lacks a hydrogen bond donor. |

The high polarity of the acyl chloride group suggests that polar solvents would be effective. However, the reactivity of this group with protic solvents necessitates the use of polar aprotic solvents . The pentafluorophenyl group, while contributing to the overall polarity, also introduces a "fluorous" character. This can sometimes lead to enhanced solubility in solvents that have some degree of fluorination themselves or in solvents that are sufficiently polar to overcome the cohesive forces of the crystalline solid.

Theoretical Solubility Profile and Solvent Compatibility

Table of Predicted Solubility and Reactivity:

| Solvent Class | Representative Solvents | Predicted Solubility | Reactivity with Acyl Chloride | Recommendation |

| Non-Polar Aprotic | Hexanes, Toluene, Benzene | Low to Moderate | Inert | Suitable for reactions where low polarity is required, but solubility may be limited. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (MeCN), Dimethylformamide (DMF) | High | Generally Inert (with caution for DMF) | Highly Recommended for creating stock solutions and as reaction media. Ensure solvents are anhydrous. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | N/A (Reacts) | High (Violent with water)[1] | Unsuitable . These solvents will lead to rapid hydrolysis or esterification. |

| Ethers | Diethyl ether, Dioxane | Moderate to High | Inert | Good alternatives to chlorinated solvents. Must be anhydrous. |

Expert Insight: The principle of "like dissolves like" is a useful starting point. The polarity of this compound is dominated by the acyl chloride group, making polar aprotic solvents the most promising candidates. Dichloromethane and chloroform are often excellent choices due to their ability to dissolve a wide range of organic compounds and their inertness towards acyl chlorides. THF is also a good option, particularly for subsequent reactions with organometallic reagents. While DMF is a powerful polar aprotic solvent, it should be used with caution as impurities or elevated temperatures can lead to side reactions with highly reactive acyl chlorides.

Experimental Protocol for Solubility Determination

Given the absence of published data, an empirical determination of solubility is necessary. The following protocol provides a reliable method for both qualitative and quantitative assessment.

Safety Precautions:

-

This compound is corrosive and a lachrymator. It reacts violently with water to produce HCl gas.[1][6]

-

All manipulations must be conducted in a certified chemical fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Solvents must be anhydrous.

Qualitative Solubility Assessment

This rapid test provides a preliminary understanding of solubility in a range of solvents.

Methodology:

-

Preparation: In a series of dry vials, add approximately 10 mg of this compound.

-

Solvent Addition: To each vial, add the test solvent dropwise (e.g., 100 µL increments) from a syringe.

-

Observation: After each addition, vortex the vial for 30 seconds and observe.

-

Classification:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Documentation: Record the approximate volume of solvent required for complete dissolution.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Methodology:

-

Saturated Solution Preparation:

-

Add an excess amount of this compound to a known volume of the desired anhydrous solvent in a sealed, dry vial (e.g., 2 mL of solvent).

-

Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

-

Sample Isolation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a pre-weighed, gas-tight syringe.

-

-

Solvent Evaporation:

-

Transfer the supernatant to a pre-weighed, dry vial.

-

Remove the solvent under a stream of dry nitrogen or under high vacuum. Gentle heating may be applied if the solvent's boiling point allows, but care must be taken to avoid degradation of the solute.

-

-

Mass Determination:

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

-

Calculation:

-

Mass of Solute: (Mass of vial + residue) - (Mass of empty vial)

-

Solubility (g/L): (Mass of Solute in g) / (Volume of supernatant in L)

-

Workflow for Quantitative Solubility Determination:

Caption: Workflow for the gravimetric determination of solubility.

Summary and Recommendations

The solubility of this compound is a critical parameter for its effective use in organic synthesis. Due to its high reactivity, protic solvents must be strictly avoided.

-

Recommended Solvents: Anhydrous polar aprotic solvents such as dichloromethane, chloroform, and tetrahydrofuran are the primary candidates for dissolving this compound.

-

Experimental Verification: Due to the lack of published data, the experimental protocols provided in this guide should be followed to determine solubility in the specific solvent and at the desired temperature for your application.

-

Handling: Always handle this compound under inert and anhydrous conditions to prevent decomposition.

By understanding the chemical principles outlined and employing the rigorous experimental methods described, researchers can confidently handle this compound and optimize their synthetic procedures for greater success.

References

-

Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

PubChem. (n.d.). Propionyl chloride. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

Methodological & Application

Application Note: 3-(Pentafluorophenyl)propionyl Chloride Derivatization Protocol for Enhanced GC-MS Analysis

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the sensitive and selective analysis of a wide array of chemical compounds. However, many analytes, particularly those containing polar functional groups such as amines, phenols, and alcohols, exhibit poor chromatographic behavior and low volatility, hindering their direct analysis. Chemical derivatization is an essential sample preparation step to overcome these limitations. This application note provides a comprehensive, in-depth guide to the use of 3-(Pentafluorophenyl)propionyl chloride (PFPP-Cl) as a derivatizing agent for GC-MS analysis. The protocol detailed herein is designed for researchers, scientists, and drug development professionals seeking to enhance the volatility, thermal stability, and detectability of target analytes, thereby improving chromatographic resolution and analytical sensitivity. We will delve into the underlying chemical principles, provide a meticulously detailed step-by-step protocol, and offer expert insights into optimization and troubleshooting.

Introduction: The Rationale for PFPP-Cl Derivatization

In GC-MS analysis, the ideal analyte is volatile and thermally stable.[1] Unfortunately, many compounds of interest in pharmaceutical, clinical, and forensic sciences, such as biogenic amines, amphetamines, and steroids, possess polar functional groups (-NH2, -OH) that lead to undesirable interactions with the stationary phase of the GC column. These interactions can result in poor peak shape, tailing, and reduced sensitivity.[2] Derivatization addresses these issues by chemically modifying the analyte to create a less polar, more volatile, and more thermally stable derivative.

This compound (PFPP-Cl) has emerged as a powerful derivatizing reagent due to several key advantages:

-

Enhanced Volatility and Thermal Stability: The PFPP group effectively masks polar active hydrogens, significantly increasing the volatility of the analyte and allowing for elution at lower temperatures, which minimizes thermal degradation.[3]

-

Improved Chromatographic Properties: The resulting PFPP derivatives are less prone to adsorption on the GC column, leading to sharper, more symmetrical peaks and improved separation of closely related compounds.[2]

-

Increased Sensitivity: The pentafluorophenyl group is highly electronegative, making the derivatives particularly suitable for electron capture detection (ECD) and enhancing their response in mass spectrometry, especially under negative chemical ionization (NCI) conditions.

-

Characteristic Mass Spectra: PFPP derivatives often produce unique and high molecular weight fragments in the mass spectrometer, which aids in structural elucidation and confident identification of the analyte.[4]

This protocol will focus on the derivatization of primary and secondary amines, as well as hydroxyl groups, which are common functional groups in many target analytes.

Chemical Principle and Mechanism

The derivatization reaction with PFPP-Cl is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of an amine or the oxygen atom of a hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide or ester linkage, respectively. A base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction Scheme:

-

For Primary/Secondary Amines: R-NH₂ + C₆F₅CH₂CH₂COCl → R-NH-CO-CH₂CH₂C₆F₅ + HCl

-

For Alcohols/Phenols: R-OH + C₆F₅CH₂CH₂COCl → R-O-CO-CH₂CH₂C₆F₅ + HCl

Experimental Protocol

This section provides a detailed, step-by-step methodology for the derivatization of a standard solution or an extracted sample.

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) | Notes |

| This compound (PFPP-Cl) | ≥98% | Sigma-Aldrich | Store under inert gas, moisture sensitive. |

| Anhydrous Pyridine or Triethylamine | ≥99% | Fisher Scientific | Acts as a catalyst and HCl scavenger. |

| Anhydrous Ethyl Acetate or Toluene | HPLC Grade | VWR | Reaction solvent. |

| Analyte Standard or Extracted Sample | --- | --- | Must be dry. |

| Nitrogen Gas | High Purity | --- | For evaporation and providing an inert atmosphere. |

| Reaction Vials (2 mL) with PTFE-lined caps | --- | Agilent Technologies | --- |

| Heating Block or Water Bath | --- | --- | --- |

| Vortex Mixer | --- | --- | --- |

| GC-MS System | --- | --- | Equipped with a suitable column (e.g., Rxi-5Sil MS).[2] |

Step-by-Step Derivatization Procedure

Note: This is a general protocol and may require optimization for specific analytes.

-

Sample Preparation:

-

Pipette an appropriate volume of the analyte standard solution or the dried sample extract into a 2 mL reaction vial.

-

If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry, as moisture will hydrolyze the derivatizing reagent.

-

-

Reagent Addition:

-

Add 50 µL of anhydrous ethyl acetate (or another suitable solvent) to reconstitute the dried sample.

-

Add 10 µL of anhydrous pyridine (or triethylamine) to the vial. This will act as a catalyst and scavenger for the HCl produced during the reaction.

-

Add 20 µL of this compound (PFPP-Cl) to the vial.

-

-

Reaction:

-

Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

-

Place the vial in a heating block or water bath set to 60-70°C for 30-60 minutes. The optimal temperature and time will depend on the reactivity of the analyte.[4][5] For example, a study on amphetamine-related drugs used a derivatization temperature of 70°C for 30 minutes.[4]

-

-

Post-Reaction Work-up:

-

After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

-

Evaporate the solvent and excess reagents under a gentle stream of nitrogen.

-

Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of an appropriate solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

-

Workflow Diagram

Caption: General workflow for sample preparation, PFPP-Cl derivatization, and GC-MS analysis.

GC-MS Parameters and Data Interpretation

Typical GC-MS Conditions

The following are example GC-MS parameters. These should be optimized for the specific analytes and instrument.

| Parameter | Setting |

| GC Column | Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Oven Program | Initial: 70°C, hold for 1 min; Ramp: 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| MS Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 m/z |

Interpreting Mass Spectra of PFPP Derivatives

The mass spectra of PFPP derivatives are often characterized by:

-

A prominent molecular ion (M+): This is due to the increased stability of the derivative.

-

Characteristic fragment ions: The pentafluorophenyl group and the propionyl linkage can lead to predictable fragmentation patterns, which are useful for structural confirmation. For instance, ions corresponding to the loss of the pentafluorophenyl group or cleavage of the propionyl chain are commonly observed. A study on amphetamines showed that PFPA derivatives yielded intense ions at higher m/z ratios, which are ideal for selected ion monitoring (SIM).[4][5]

Causality and Optimization: A Deeper Dive

Choice of Solvent

The solvent plays a crucial role in the derivatization reaction. It must be aprotic to avoid reacting with the PFPP-Cl. Ethyl acetate and toluene are commonly used. The choice of solvent can also influence the extraction efficiency of the derivatives.[6]

Role of the Base

The addition of a base like pyridine or triethylamine is critical for several reasons:

-

It neutralizes the HCl byproduct, preventing it from protonating the amine and rendering it non-nucleophilic.

-

It can catalyze the reaction by activating the acyl chloride.

Temperature and Time

The reaction kinetics are highly dependent on temperature and time. Insufficient heating can lead to incomplete derivatization, while excessive heat or time may cause degradation of the analyte or derivative. Optimization of these parameters is essential for achieving reproducible and quantitative results. For many common analytes, a temperature of 60-70°C for 30-60 minutes is a good starting point.[4]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no derivative peak | Incomplete reaction; Presence of moisture; Analyte degradation. | Optimize reaction time and temperature; Ensure sample and reagents are anhydrous; Check for analyte stability under reaction conditions. |

| Poor peak shape (tailing) | Active sites in the GC system; Incomplete derivatization. | Use a highly inert GC column; Condition the GC system; Ensure complete derivatization. |

| Presence of interfering peaks | Reagent byproducts; Contaminants in the sample or reagents. | Perform a reagent blank analysis; Optimize the post-reaction work-up; Use high-purity reagents. |

Conclusion

The this compound derivatization protocol is a robust and effective method for enhancing the GC-MS analysis of a wide range of polar compounds. By increasing volatility, improving thermal stability, and enhancing detectability, this technique enables researchers to achieve superior chromatographic performance and obtain high-quality, reliable data. The detailed protocol and expert insights provided in this application note serve as a valuable resource for scientists in various fields, empowering them to overcome analytical challenges and advance their research and development efforts.

References

- Borges, C. R., & Wilkins, C. L. (2004). Derivatization in mass spectrometry. In Encyclopedia of Mass Spectrometry (Vol. 4, pp. 299-307). Elsevier.

- Knapp, D. R. (2011).

-

Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]

-

Marcos, J., Pozo, O. J., Pascual, J. A., & Segura, J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2483-2505. [Link]

- Kouremenos, K. A., & Ghassempour, A. (2016). Investigation of the derivatization conditions for GC–MS metabolomics of biological samples. Bioanalysis, 8(16), 1645-1659.

- Namera, A., Nagao, M., & Yashiki, M. (2002). Simple and sensitive determination of methamphetamine and amphetamine in human urine by gas chromatography-mass spectrometry after derivatization with pentafluoropropionic anhydride. Journal of analytical toxicology, 26(3), 135-139.

-

Al-Asmari, A. I., & Al-Amri, A. S. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 41(7), 614-623. [Link]

- Dasgupta, A. (2019).

- Maurer, H. H. (1992). Systematic toxicological analysis of drugs and their metabolites by gas chromatography-mass spectrometry.

-

Al-Asmari, A. I., & Al-Amri, A. S. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

- Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434.

- Kataoka, H. (2000). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.

-

Marcos, J., Pozo, O. J., Pascual, J. A., & Segura, J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. PubMed. [Link]

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

- Orata, F. (2012). Derivatization reactions and reagents for gas chromatography analysis.

- Ebrahimpour, B., Pourfarzib, M., & Yamini, Y. (2011). Derivatization of biogenic amines with pentafluorobenzoyl chloride followed by dispersive liquid–liquid microextraction and gas chromatography–mass spectrometric detection.

- Juhascik, M. P., & Jenkins, A. J. (2009). An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 23(11), 1563-1570.

- Husek, P. (1998). Derivatization of amino acids with chloroformates: a novel approach for gas chromatography.

Sources

- 1. researchgate.net [researchgate.net]

- 2. gcms.cz [gcms.cz]

- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note: High-Sensitivity Amino Acid Analysis Using 3-(Pentafluorophenyl)propionyl Chloride Derivatization for GC-MS and LC-MS

Abstract

This application note provides a comprehensive guide for the sensitive and robust quantification of amino acids in complex biological matrices. The protocol leverages pre-column derivatization with 3-(Pentafluorophenyl)propionyl chloride (PFP-Cl), a highly effective acylating agent. PFP-Cl targets primary and secondary amine groups, as well as hydroxyl and thiol moieties, to create stable, volatile, and highly electronegative derivatives. These properties make the resulting PFP-amino acid derivatives exceptionally well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling low detection limits and enhanced structural confirmation. We present the underlying chemical principles, detailed step-by-step protocols for sample preparation and derivatization, and optimized instrumental conditions.

Introduction: The Rationale for Derivatization

Amino acid analysis is a cornerstone of research in proteomics, clinical diagnostics, food science, and drug development.[1] However, the inherent properties of amino acids—low volatility, high polarity, and lack of a strong chromophore or fluorophore for many—present significant analytical challenges.[2] Pre-column derivatization is a critical step to overcome these limitations by chemically modifying the amino acids to enhance their analytical characteristics.[1][3]

Advantages of this compound (PFP-Cl):

PFP-Cl, as a member of the perfluoroacylating agent family, offers several distinct advantages for mass spectrometry-based analysis:

-

Increased Volatility: The PFP group significantly increases the volatility of the amino acid derivatives, making them amenable to separation by Gas Chromatography (GC).[4][5]

-

Enhanced Ionization Efficiency: The presence of five highly electronegative fluorine atoms promotes efficient ionization, particularly under negative chemical ionization (NCI) conditions for GC-MS, leading to femtomole-level sensitivity.[5][6]

-

Improved Chromatographic Properties: Derivatization reduces the polarity of the amino acids, leading to better peak shapes and improved separation on reversed-phase LC columns and GC capillary columns.[4][7]

-

Stable Derivatives: The resulting N-PFP derivatives are generally more stable than other derivatives like N-trifluoroacetyl (N-TFA) compounds, ensuring reproducibility, especially for automated analysis.[4][5]

Principle of the Method

The derivatization process is a two-step acylation reaction. First, the carboxylic acid group of the amino acid is esterified (e.g., with an acidified alcohol). Second, the amino, hydroxyl, and thiol groups are acylated by this compound. The reaction proceeds via nucleophilic acyl substitution.

Step 1: Esterification of the Carboxyl Group The carboxylic acid is converted to a more volatile ester (e.g., a methyl or propyl ester) typically using an alcohol under acidic conditions. This step is crucial for GC analysis to block the polar carboxyl group.

Step 2: Acylation with PFP-Cl PFP-Cl reacts with the primary and secondary amine groups, as well as any hydroxyl (e.g., in Ser, Thr, Tyr) or thiol (e.g., in Cys) groups. The reaction is typically carried out in an aprotic solvent in the presence of a base, which neutralizes the hydrochloric acid (HCl) byproduct and catalyzes the reaction.

The pentafluorophenyl group provides a unique mass signature and directs fragmentation in the mass spectrometer, aiding in structural elucidation.

Materials and Reagents

-

Amino Acid Standards: Analytical grade L-amino acid standard mixture (e.g., 2.5 mM in 0.1 M HCl).[1]

-

Derivatization Reagent: this compound (PFP-Cl), >98% purity.

-

Acylating Catalyst/Solvent: Anhydrous Pyridine or a mixture of Ethyl Acetate and Triethylamine.

-

Esterification Reagent: 2 M HCl in Methanol or n-Propanol.

-

Solvents: Acetonitrile (LC-MS grade), Ethyl Acetate (GC grade, anhydrous), Toluene (GC grade, anhydrous), Hexane (GC grade, anhydrous).

-

Quenching Reagent: (Optional, for specific applications) Methanol.

-

Sample Preparation:

-

Internal Standards (IS): Stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N-labeled) are highly recommended for accurate quantification.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances like proteins, lipids, and salts.[8]

-

Protein Hydrolysis (for protein-bound amino acids):

-

Deproteinization (for free amino acids in biological fluids):

-

For plasma or serum, precipitate proteins by adding 3 parts of acetonitrile or methanol to 1 part sample.

-

Vortex and centrifuge at >12,000 x g for 15 minutes.[8]

-

Collect the supernatant.

-

-

Sample Cleanup (Optional but Recommended):

-

For complex matrices, use a C18 or mixed-mode cation exchange (MCX) SPE column to remove interfering substances.[8]

-

Condition the column according to the manufacturer's instructions.

-

Load the sample, wash with a weak organic solvent, and elute the amino acids with an appropriate solvent (e.g., methanol with 5% ammonium hydroxide).

-

Dry the eluate completely under nitrogen.

-

Two-Step Derivatization Protocol

This protocol is optimized for creating volatile and stable derivatives for GC-MS analysis.[7]

Workflow Diagram: Amino Acid Derivatization

Caption: Overall workflow from sample preparation to analysis.

Step 1: Esterification

-

To the dried sample/standard residue, add 100 µL of 2 M HCl in n-propanol.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool to room temperature and evaporate the reagent to complete dryness under a gentle stream of nitrogen. This step is critical; residual acid can interfere with the next step.

Step 2: Acylation

-

To the dried esterified residue, add 50 µL of ethyl acetate and 10 µL of this compound (PFP-Cl).

-

Cap the vial and heat at 70°C for 20 minutes.

-

Cool the vial to room temperature.

-

Evaporate the solvent and excess reagent under nitrogen.

-

Reconstitute the final derivative in 100 µL of an appropriate solvent (e.g., toluene or ethyl acetate for GC-MS; 50:50 acetonitrile:water for LC-MS). The sample is now ready for injection.

Instrumental Analysis

GC-MS Analysis

The high volatility and thermal stability of PFP-amino acid derivatives make them ideal for GC-MS.[5]

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | Standard non-polar column provides good separation for a wide range of derivatives. |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |

| Inlet Temp | 280 °C | Ensures rapid volatilization of the derivatives. |

| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Oven Program | Start 80°C, hold 2 min; ramp 5°C/min to 200°C; ramp 20°C/min to 300°C, hold 5 min | Gradient optimized to separate the various amino acid derivatives based on their volatility. |

| MS Interface Temp | 290 °C | Prevents condensation of analytes. |

| Ion Source Temp | 230 °C (EI), 150 °C (NCI) | Standard EI temperature; lower temp for NCI to promote electron capture. |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI provides classic fragmentation for library matching. NCI provides high sensitivity. |

| Acquisition Mode | Full Scan (50-650 amu) and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for high-sensitivity quantification. |

Table 1. Recommended GC-MS Parameters.

LC-MS/MS Analysis